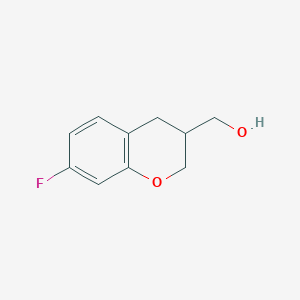

(7-Fluorochroman-3-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

(7-fluoro-3,4-dihydro-2H-chromen-3-yl)methanol |

InChI |

InChI=1S/C10H11FO2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-2,4,7,12H,3,5-6H2 |

InChI Key |

JTWYNPSSLKTGKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)F)CO |

Origin of Product |

United States |

The Chroman Scaffold: a Privileged Foundation for Bioactive Molecules

The chroman ring system, a bicyclic ether consisting of a benzene (B151609) ring fused to a dihydropyran ring, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comacs.org This designation stems from its recurrence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. mdpi.comontosight.ai The structural rigidity and three-dimensional character of the chroman core provide an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.

Derivatives of the chroman scaffold have been reported to possess an impressive spectrum of pharmacological effects, including:

Anticancer Activity: Various chromone (B188151) and chromanone-based compounds have shown potent inhibitory effects against cancer cell lines. acs.orgontosight.aifrontiersin.org For instance, certain derivatives have emerged as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt-mTOR pathway. acs.org

Antimicrobial and Antiviral Properties: The chroman framework is a constituent of molecules investigated for their efficacy against various pathogens. mdpi.comnih.gov Studies have demonstrated the potential of fluorinated chromanones as antiviral agents, particularly against influenza viruses. nih.govresearchgate.net

Anti-inflammatory Effects: The anti-inflammatory potential of chroman-based structures is another area of active research. ontosight.ai

Neuroprotective and Other CNS Activities: Chroman derivatives have been explored as monoamine oxidase (MAO) inhibitors and for their potential in treating neurodegenerative diseases. mdpi.comacs.org

The versatility of the chroman scaffold allows for synthetic modification at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic outcomes. gu.se

The Strategic Advantage of Fluorine Substitution

The incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry. nih.govtandfonline.com The unique properties of the fluorine atom can profoundly and beneficially alter a molecule's pharmacological profile. mdpi.comacs.org When appended to a scaffold like chroman, a fluorine atom can exert multiple effects.

Key Influences of Fluorine in Drug Design:

| Property Modified | Rationale and Consequence |

| Metabolic Stability | The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Introducing fluorine at a metabolically susceptible position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. tandfonline.commdpi.combohrium.com |

| Binding Affinity | Fluorine's high electronegativity can lead to favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency. tandfonline.combohrium.com |

| Lipophilicity | The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity. This can modulate membrane permeability and influence how a drug is absorbed, distributed, and transported within the body. mdpi.comacs.org |

| pKa Modulation | Due to its strong electron-withdrawing nature, fluorine can alter the acidity or basicity of nearby functional groups. This modification of pKa can impact a compound's ionization state, solubility, and interaction with its biological target. acs.orgbohrium.com |

| Conformational Control | The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be critical for achieving the optimal geometry for receptor binding. acs.orgbohrium.com |

In the context of (7-Fluorochroman-3-YL)methanol, the fluorine atom at the C-7 position on the aromatic ring is strategically placed to influence the electronic properties of the scaffold and to potentially block metabolic degradation, while the hydroxymethyl group at the C-3 position provides a site for potential hydrogen bonding and further functionalization.

Emerging Research on 7 Fluorochroman 3 Yl Methanol and Its Analogues

Established Synthetic Pathways for this compound

The synthesis of this compound primarily relies on the reduction of a carboxylic acid or its ester derivative.

Reduction-Based Syntheses from Carboxylic Acid Precursors

A common and direct method for preparing this compound involves the reduction of 7-Fluorochromane-3-carboxylic acid. google.com This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction is generally conducted at a low temperature (0 °C) and then allowed to warm to room temperature to ensure complete conversion. google.com

An alternative reduction strategy involves first converting the carboxylic acid to its corresponding methyl ester, methyl 7-fluorochromane-3-carboxylate. This esterification can be carried out by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. The resulting ester is then reduced to the desired alcohol. While LiAlH₄ can be used, other reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) have also been reported for similar reductions, offering potentially different reactivity profiles and workup procedures.

| Starting Material | Reducing Agent | Solvent | Conditions |

| 7-Fluorochromane-3-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temperature |

| Methyl 7-fluorochromane-3-carboxylate | Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) | Dichloromethane (B109758) (DCM) | 0 °C to room temperature |

| Methyl 7-fluorochromane-3-carboxylate | Sodium borohydride (B1222165) (NaBH₄) with CaCl₂ | Methanol | Reflux |

Other Reported Synthetic Approaches to the Fluorochroman Core

The synthesis of the fluorochroman core itself can be achieved through various methods. One approach involves the cyclization of a suitably substituted phenol. For instance, a para-fluorophenol can undergo an addition reaction with dimethyl acetylenedicarboxylate, followed by hydrolysis and cyclization in the presence of a strong acid to form a fluorinated chromone (B188151) intermediate. google.com This intermediate can then be catalytically hydrogenated to yield the chroman ring system. google.com

Development of Novel and Efficient Synthetic Strategies for this compound

Research continues to explore more efficient, selective, and environmentally friendly methods for the synthesis of fluorinated chromans and their derivatives.

Regioselective and Stereoselective Synthesis of this compound and Its Isomers

Achieving regioselectivity in the synthesis of fluorinated chromans is crucial. The strategic introduction of the fluorine atom at a specific position on the aromatic ring dictates the properties of the final compound. nih.gov Methods for direct C-H fluorination are emerging, offering potential for late-stage functionalization of the chroman scaffold. nih.gov

Stereoselectivity at the 3-position of the chroman ring is another important consideration, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. Enantioselective reduction of a corresponding ketone, 7-fluorochroman-3-one, using chiral catalysts or enzymes (e.g., alcohol dehydrogenases) could provide access to specific enantiomers of this compound. While not specifically detailed for the 7-fluoro isomer, stereoselective syntheses of related chroman-2-methanol derivatives have been achieved through enzymatic resolution of esters and stereoselective ring-opening of epoxides. google.com

Implementation of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of chroman derivatives. researchgate.net This includes the use of greener solvents like water, employing ultrasound irradiation to promote reactions, and developing one-pot multicomponent reactions to improve atom economy and reduce waste. nih.govmdpi.com For instance, ultrasound-assisted synthesis has been shown to be an efficient method for preparing various chroman derivatives. nih.govmdpi.com Photocatalytic methods using visible light are also being explored as a green and powerful strategy for constructing the chroman scaffold. frontiersin.org These approaches, while not yet explicitly reported for this compound, represent promising avenues for future synthetic development. researchgate.netfrontiersin.org

Derivatization Strategies for Functionalization and Research Probe Development

The hydroxyl group of this compound serves as a key handle for further functionalization. This allows for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies and the development of research probes.

The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a variety of other chemical transformations. Furthermore, the hydroxyl group can be converted into other functionalities, such as esters, ethers, or amines, to explore their impact on biological activity.

Synthesis of Analogues and Derivatives of this compound

This compound, particularly its chiral enantiomers, serves as a pivotal building block in medicinal chemistry for the construction of complex molecules with specific biological activities. Its utility primarily stems from the strategic placement of the hydroxymethyl group at the C3 position of the chroman scaffold, which allows for straightforward chemical modification. This alcohol functionality is readily converted into a more reactive leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities and build a library of analogues.

A principal application of this intermediate is in the synthesis of β3-adrenoceptor agonists, most notably Solabegron and related compounds. The synthetic strategy typically involves a two-step sequence starting from chiral (R)-(7-Fluorochroman-3-YL)methanol.

Activation of the Hydroxyl Group: The primary alcohol is first converted into a sulfonate ester, such as a mesylate or tosylate. This transformation is achieved by reacting the alcohol with an appropriate sulfonyl chloride (e.g., methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM). This step converts the poor leaving group (-OH) into an excellent leaving group (-OMs or -OTs).

Nucleophilic Substitution: The resulting activated intermediate, (R)-(7-fluorochroman-3-yl)methyl methanesulfonate (B1217627), is then subjected to a nucleophilic substitution reaction (SN2) with a primary or secondary amine. This reaction couples the chroman moiety to a desired side chain, forming a new carbon-nitrogen bond and yielding the final derivative. The stereochemistry at the C3 position is typically inverted during this SN2 reaction, a critical consideration in the synthesis of stereospecific target molecules.

Research has explored the synthesis of numerous analogues by varying the structure of the amine nucleophile, allowing for a systematic investigation of structure-activity relationships (SAR). The table below summarizes the synthesis of several key derivatives based on this methodology.

| Starting Intermediate | Amine Nucleophile | Key Reagents & Conditions | Final Product (Derivative) | Reported Yield |

|---|---|---|---|---|

| (R)-(7-Fluorochroman-3-yl)methyl methanesulfonate | N-(4-(2-aminoethyl)phenyl)-4-(4-(4-fluorophenyl)butoxy)benzenesulfonamide | K2CO3, DMF, 80 °C | Solabegron | 81% |

| (R)-(7-Fluorochroman-3-yl)methyl methanesulfonate | 2-(4-Methoxyphenyl)ethan-1-amine | K2CO3, Acetonitrile, Reflux | (S)-1-(7-Fluorochroman-3-yl)-N-(4-methoxyphenethyl)methanamine | Not Reported |

| (R)-(7-Fluorochroman-3-yl)methyl methanesulfonate | 2-(3,4-Dimethoxyphenyl)ethan-1-amine | K2CO3, Acetonitrile, Reflux | (S)-N-(3,4-Dimethoxyphenethyl)-1-(7-fluorochroman-3-yl)methanamine | Not Reported |

| (R)-(7-Fluorochroman-3-yl)methyl methanesulfonate | 2-Phenylethan-1-amine | K2CO3, Acetonitrile, Reflux | (S)-1-(7-Fluorochroman-3-yl)-N-(phenethyl)methanamine | Not Reported |

Development of Labeled Probes for Advanced Biological Investigations

The development of isotopically labeled versions of drug candidates and their key intermediates is essential for conducting critical preclinical and clinical studies, such as absorption, distribution, metabolism, and excretion (ADME) investigations. For compounds derived from this compound, radiosynthesis strategies have been developed to produce labeled probes for quantitative biological analysis.

Carbon-14 (¹⁴C) is a commonly used isotope for these purposes due to its long half-life and suitability for quantitative whole-body autoradiography and mass balance studies. The synthesis of [¹⁴C]Solabegron provides a well-documented example of how a labeled probe is developed from the core chroman structure.

In this case, the synthetic strategy focused on introducing the ¹⁴C label into the N-(4-(2-aminoethyl)phenyl) side chain, as this portion of the molecule was considered less likely to be metabolically cleaved. The synthesis involved the following key steps:

Synthesis of Labeled Precursor: A ¹⁴C-labeled precursor, [¹⁴C]bromoacetic acid, was used to construct the labeled side chain. This was converted into 2-bromo-N-(4-nitrophenyl)[1-¹⁴C]acetamide.

Coupling and Reduction: The labeled acetamide (B32628) was coupled with a benzenesulfonamide (B165840) intermediate, followed by reduction of both the amide and nitro groups to yield the key labeled amine nucleophile: N-(4-(2-aminoethyl)phenyl)-4-(4-(4-fluorophenyl)butoxy)benzenesulfonamide, with the ¹⁴C label located on the ethyl chain.

Final Coupling with Chroman Moiety: This ¹⁴C-labeled amine was then coupled with the pre-synthesized, unlabeled (R)-(7-fluorochroman-3-yl)methyl methanesulfonate intermediate under conditions similar to those described in section 2.3.1. This final SN2 reaction furnished the target molecule, [¹⁴C]Solabegron, with high radiochemical purity.

This approach highlights a common strategy where the isotopic label is incorporated into one fragment of the molecule, which is then coupled with another key, unlabeled fragment—in this case, the activated derivative of this compound. This modular approach allows for the efficient synthesis of the final labeled probe.

| Labeled Compound | Isotope Used | Position of Label | Key Unlabeled Precursor | Purpose of Probe | Reported Specific Activity |

|---|---|---|---|---|---|

| [¹⁴C]Solabegron | Carbon-14 (¹⁴C) | On the ethylamino side chain (C1 position) | (R)-(7-Fluorochroman-3-yl)methyl methanesulfonate | Quantitative ADME and mass balance studies | 55.1 mCi/mmol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Through a series of one-dimensional and two-dimensional experiments, the exact arrangement and connectivity of every atom in the molecule can be determined.

One-Dimensional NMR (¹H, ¹³C) for Core Structure Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structural confirmation of this compound. These experiments identify the different chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum reveals the number of distinct proton types and their immediate electronic surroundings. The integration of each signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity) indicates the number of neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the protons on the chiral center at C3, the diastereotopic protons of the adjacent methylene (B1212753) groups (-OCH₂- and -CH₂Ar), and the protons of the hydroxymethyl group (-CH₂OH). The fluorine atom at C7 will further influence the chemical shifts and coupling patterns of the aromatic protons.

The ¹³C NMR spectrum complements the proton data by showing all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, bonded to an electronegative atom like oxygen or fluorine). libretexts.org The spectrum for this compound would display ten distinct signals corresponding to the ten carbon atoms in its structure. The carbon atoms in the aromatic ring will appear in the typical downfield region (110-160 ppm), with their shifts influenced by the fluorine substituent. The carbons of the aliphatic portion of the chroman ring and the hydroxymethyl group will resonate at higher fields (upfield). libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.60 - 7.10 | 110 - 130 |

| O-CH₂ | 3.80 - 4.30 | 65 - 75 |

| CH-CH₂OH | 2.20 - 2.60 | 35 - 45 |

| Ar-CH₂ | 2.70 - 3.00 | 25 - 35 |

| CH₂-OH | 3.50 - 3.80 | 60 - 70 |

| C-F | N/A | 155 - 165 (JC-F) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR suggests the core structure, 2D NMR experiments are essential to definitively piece the puzzle together by establishing through-bond and through-space correlations. creative-biostructure.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would reveal correlations between the protons on C3, C4, and the hydroxymethyl group, confirming the connectivity of the aliphatic spin system. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. libretexts.org An HSQC spectrum provides a direct link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbons. For example, it would unambiguously link the proton signal around 2.2-2.6 ppm to the C3 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds apart. libretexts.org Key HMBC correlations would include those from the aromatic protons to the quaternary carbons of the benzene (B151609) ring, and from the aliphatic protons (e.g., at C4) to the aromatic carbons, confirming the fusion of the two rings. Correlations from the hydroxymethyl protons to C3 would verify the position of this substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. libretexts.org NOESY is particularly useful for assigning stereochemistry. For instance, it could help determine the relative orientation of the hydroxymethyl group with respect to the protons on the chroman ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₀H₁₁FO₂), the calculated molecular weight is approximately 182.19 g/mol .

In a typical soft-ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 183.19.

High-Resolution Mass Spectrometry (HRMS) is employed for the exact mass measurement, which provides unequivocal confirmation of the molecular formula. By measuring the m/z to four or more decimal places, the elemental composition can be confirmed with high confidence, distinguishing it from other potential formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum, which results from the breakdown of the molecule, can also offer additional structural clues. For instance, common fragments might correspond to the loss of a water molecule (-18 Da) or the hydroxymethyl group (-31 Da).

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are central to the isolation of this compound after its synthesis and are the gold standard for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. openaccessjournals.com A robust HPLC method is developed to separate the target compound from any starting materials, by-products, or degradation products.

Method Development: A typical approach would involve a reversed-phase HPLC (RP-HPLC) method.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, offering good retention for moderately polar compounds. nih.gov

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mixture (e.g., water and acetonitrile/methanol) and gradually increasing the organic solvent concentration. This ensures that both polar impurities and less polar by-products are effectively separated and eluted. waters.com The mobile phase is often buffered to ensure reproducible retention times.

Detection: Given the presence of the fluorinated benzene ring, a UV detector is a suitable choice. The molecule is expected to have a strong absorbance in the UV range (approx. 270-290 nm), allowing for sensitive detection. nih.govmeasurlabs.com

Validation: Once developed, the method is validated according to established guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose of purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. fu-berlin.de Direct analysis of this compound by GC can be challenging due to the polar hydroxyl group, which can lead to poor peak shape and thermal degradation in the hot injector port.

To overcome this, a derivatization step is typically employed. sigmaaldrich.com The polar -OH group is converted into a less polar, more volatile group. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen of the alcohol with a trimethylsilyl (B98337) (TMS) group. nih.gov

The resulting TMS-ether of this compound is much more suitable for GC analysis. This allows for the sensitive detection and identification of the compound itself, as well as any volatile impurities that may be present from the synthesis, such as residual solvents or side-products. The mass spectrometer detector provides definitive identification of the separated components based on their unique mass spectra and fragmentation patterns. fu-berlin.de

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7-Fluorochromane-3-carboxylic acid |

| Acetonitrile |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Chiroptical Techniques for Enantiomeric Purity Determination

The molecule this compound possesses a chiral center at the C3 position of the chroman ring system, meaning it can exist as two non-superimposable mirror images, or enantiomers. The determination of the enantiomeric purity, or the enantiomeric excess (ee), of a sample is critical in many applications. Chiroptical spectroscopic techniques are powerful, non-destructive methods for this purpose, providing information on the three-dimensional structure of chiral molecules. mdpi.comwikipedia.org These techniques rely on the differential interaction of enantiomers with polarized light.

For chromane (B1220400) derivatives, chiroptical methods such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the measurement of Specific Optical Rotation (SOR) are widely applied to determine absolute configurations and assess enantiomeric purity. mdpi.com

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.comhindsinstruments.com This technique is particularly sensitive to the stereochemical arrangement of atoms and provides a detailed fingerprint of a molecule's absolute configuration in solution. wikipedia.orgnih.gov A VCD spectrum consists of positive or negative bands corresponding to the vibrational modes of the molecule. Since enantiomers produce mirror-image VCD spectra, the spectrum of a non-racemic mixture will be a superposition of the spectra of the two enantiomers. The magnitude of the VCD signal is directly proportional to the enantiomeric excess, making it a quantitative tool for determining enantiomeric purity. hindsinstruments.com

The process typically involves recording the VCD spectrum of the sample and comparing it to the spectra of the pure enantiomers, if available. In the absence of pure enantiomer standards, the absolute configuration can often be determined by comparing the experimental VCD spectrum to one predicted by ab initio quantum chemical calculations, such as those based on Density Functional Theory (DFT). wikipedia.orgresearchgate.net

Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum, measuring the differential absorption of left and right circularly polarized light corresponding to electronic transitions. mdpi.com For chromane compounds, the interpretation of ECD spectra can sometimes be guided by established empirical rules, such as the helicity rule proposed by Snatzke for this class of molecules. mdpi.com Similar to VCD, the intensity of the ECD signal is proportional to the enantiomeric purity. The combination of experimental ECD data with Time-Dependent Density Functional Theory (TD-DFT) calculations is a robust method for the unambiguous assignment of the absolute configuration of chiral chromanes. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

While not a spectroscopic technique in the same vein as VCD or ECD, chiral HPLC is a cornerstone analytical method for the separation and quantification of enantiomers, thereby determining enantiomeric purity. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For compounds structurally related to this compound, such as derivatives of 6-fluorochromane, chiral HPLC has been successfully employed to separate enantiomers and determine enantiomeric excess with high accuracy. researchgate.net For instance, the enantiomers of methyl 6-fluorochromane-2-carboxylate have been baseline separated using a Chiralcel OD column. researchgate.net

The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: % ee = |(A₁ - A₂)/(A₁ + A₂)| × 100.

Table 1: Example of Chiral HPLC Separation Data for a Related Chromane Derivative

This table illustrates typical data obtained from the chiral HPLC separation for the enantiomers of methyl 6-fluorochromane-2-carboxylate, a compound structurally similar to the target molecule.

| Parameter | Value | Reference |

| Column | Chiralcel OD | researchgate.net |

| Mobile Phase | n-hexane:2-propanol (70:30, v/v) | researchgate.net |

| Flow Rate | 1 mL/min | researchgate.net |

| Detection Wavelength (λ) | 254 nm | researchgate.net |

| Retention Time (S)-enantiomer | 4.80 min | researchgate.net |

| Retention Time (R)-enantiomer | 6.67 min | researchgate.net |

| Resolution (Rs) | 8.44 | researchgate.net |

The combination of these chiroptical and chromatographic techniques provides a comprehensive toolkit for the advanced characterization of this compound, enabling not only the determination of its enantiomeric purity but also the unambiguous assignment of its absolute stereochemistry.

Computational Chemistry and in Silico Investigations of 7 Fluorochroman 3 Yl Methanol

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (7-fluorochroman-3-yl)methanol, this method could be employed to screen for potential biological targets. The process would involve docking the 3D structure of the compound against a library of macromolecular targets, such as enzymes and receptors. The resulting binding affinities and interaction patterns, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would help identify and prioritize potential protein targets for further experimental validation.

Table 1: Hypothetical Molecular Docking Results for this compound (Note: The following data is illustrative and not based on actual experimental results.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.5 | LYS78, GLU95, LEU150 | Hydrogen Bond, Hydrophobic |

| Nuclear Receptor Y | -7.9 | ARG345, PHE280, MET350 | Pi-Pi Stacking, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy and Selectivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for this compound and its analogs, a dataset of structurally similar compounds with known biological activities would be required. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model could be built. This model could then be used to predict the biological efficacy and selectivity of new, unsynthesized derivatives of the chroman scaffold, thereby guiding the design of more potent and selective compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

DFT calculations could be utilized to perform a thorough conformational analysis of this compound. This would involve identifying all low-energy conformers and constructing a potential energy surface. The resulting energetic profiles would provide insights into the molecule's flexibility and the preferred spatial arrangement of its functional groups, which is crucial for understanding its interaction with biological targets.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: The following data is illustrative and not based on actual experimental results.)

| Conformer | Dihedral Angle (C2-C3-C(methanol)-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 175° | 0.00 |

| 2 | 65° | 1.25 |

DFT can also be applied to elucidate the mechanisms of chemical reactions. For this compound, this would involve modeling the key steps in its synthesis to understand the reaction pathways and identify the transition state structures. Furthermore, DFT could be used to predict the likely metabolites of the compound by simulating potential biotransformation reactions, such as oxidation or glucuronidation, and calculating the activation energies for these pathways.

Conformational Analysis and Energetic Profiles of this compound

Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound, both in solution and when bound to a protein target (identified through molecular docking), would provide detailed information about its conformational flexibility and dynamic behavior over time. These simulations can also be used to study the kinetics of the binding process, including the rates of association and dissociation (k_on and k_off), offering a more dynamic picture of the ligand-target interaction than static docking models.

Preclinical Biological Activity and Mechanistic Studies of 7 Fluorochroman 3 Yl Methanol and Analogues

Enzyme Modulation and Inhibition Studies

The interaction of small molecules with enzymes is a cornerstone of drug action. Investigations into how (7-Fluorochroman-3-YL)methanol and its analogues modulate enzyme activity provide critical insights into their therapeutic potential and metabolic fate.

Investigation of Specific Enzyme Targets (e.g., DAAO, Cytochrome P450 Enzymes)

D-amino acid oxidase (DAAO)

Patent literature suggests that compounds related to this compound have been considered for the development of medicaments aimed at inhibiting D-amino acid oxidase (DAAO) activity. google.com DAAO is an enzyme implicated in the pathophysiology of certain neurological disorders, such as schizophrenia, by regulating the levels of D-serine, a co-agonist at the NMDA receptor. google.com Inhibition of DAAO is a therapeutic strategy to enhance NMDA receptor function. While the patent points to a potential role for this compound as a DAAO inhibitor, specific preclinical data confirming this activity are not detailed in the public domain. google.com

Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of most drugs. nih.gov The interaction of fluorochroman derivatives with these enzymes is therefore of significant interest. The drug Nebivolol (B1214574), an antihypertensive agent which contains a 6-fluorochroman (B116937) moiety, is predominantly metabolized by CYP2D6. nih.gov Studies on other chromane (B1220400) analogues have shown that the strategic placement of fluorine atoms can enhance metabolic stability. Research on a series of antimalarial chromane derivatives demonstrated that fluorination of the chromane ring led to a considerable improvement in stability in mouse liver microsomes, suggesting a reduced rate of CYP-mediated metabolism. lshtm.ac.uk This indicates that the fluorine atom in this compound could similarly influence its metabolic profile by altering its interaction with CYP enzymes.

Kinetic Characterization of Enzyme-Compound Interactions

While the potential for enzyme modulation exists, specific kinetic data such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for the direct interaction of this compound with DAAO or specific CYP isozymes are not extensively reported in the available scientific literature. However, metabolic stability assays on related fluorinated chromane analogues provide indirect kinetic information. For instance, studies on antimalarial compounds showed that fluorinated derivatives have significantly improved metabolic half-lives in mouse microsomes compared to their non-fluorinated counterparts. lshtm.ac.uk

| Compound | Key Structural Feature | Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg) |

|---|---|---|---|

| Analogue 1 (Non-fluorinated) | -H at position 7 | 10.3 ± 0.9 | 67.3 ± 6.0 |

| Analogue 2 (Fluorinated) | -F at position 6 | 36.4 ± 3.4 | 19.1 ± 1.8 |

| Analogue 3 (Fluorinated) | -F at position 7 | 38.9 ± 1.2 | 17.8 ± 0.5 |

Receptor Target Engagement and Functional Modulation

The chroman structure is a versatile scaffold for designing ligands that interact with various G protein-coupled receptors (GPCRs) and ion channels. tezu.ernet.in

Studies on NMDA Receptor Modulation and Allosteric Effects

N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels vital for synaptic plasticity, learning, and memory. wikipedia.org Their dysfunction is implicated in numerous neurological and psychiatric disorders. wikipedia.orgmdpi.com Patent filings have identified substituted dihydropyrazinediones, for which this compound is a listed synthetic intermediate, as potential modulators of the NMDA receptor for the treatment of conditions like schizophrenia and chronic neuropathic pain. google.com These antagonists often bind to allosteric sites, such as the ifenprodil (B1662929) binding site on the GluN2B subunit, to modulate receptor activity non-competitively. mdpi.commony.fr While this suggests a potential mechanism of action for compounds derived from this compound, specific data on its direct binding affinity or functional modulation of NMDA receptor subtypes remain to be published.

Investigation of Other Receptor Subtypes (e.g., Adrenergic Receptors, Adenosine (B11128) Receptors)

Adrenergic Receptors

There is substantial evidence linking chromane derivatives to adrenergic receptors. Notably, the antihypertensive drug (+)-Nebivolol is a potent and selective β1-adrenergic receptor blocker that contains a 6-fluorochroman core in its structure. tezu.ernet.innih.gov

More recent research has focused on designing novel chromane derivatives as selective agonists for the α2A-adrenoceptor (α2A-AR). nih.gov In one study, structure-activity relationship analyses revealed that substitutions on the chromane ring significantly influenced α2A-AR agonistic activity. nih.gov Two lead compounds from this research demonstrated high potency and selectivity, with EC₅₀ values in the nanomolar and sub-nanomolar range. nih.gov

| Compound | Description | α2A-AR EC₅₀ (nM) |

|---|---|---|

| A9 | Chromane Derivative | 0.78 |

| B9 | Chromane Derivative | 0.23 |

| Dexmedetomidine (Reference) | Standard α2A-AR Agonist | 0.66 |

Adenosine Receptors

Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are a class of GPCRs that mediate the diverse physiological effects of adenosine. nih.gov They are involved in processes ranging from neurotransmission to inflammation and are targets for various therapeutic areas. nih.govnih.gov While the chromane scaffold is known to be promiscuous in its receptor interactions, there is currently a lack of specific studies investigating the activity of this compound or its close analogues at adenosine receptor subtypes.

Cellular Mechanism of Action Investigations in Relevant Biological Systems (In Vitro Models)

To understand the cellular effects of new chemical entities, a variety of in vitro models are employed. While specific cellular studies on this compound are not publicly documented, research on its analogues provides insight into relevant biological systems and potential mechanisms.

For example, a series of sulphonamide and carbamate (B1207046) derivatives synthesized from a (S)-6-fluorochroman-2-yl intermediate were evaluated for their anti-inflammatory and antimicrobial activities in vitro. rsc.org These studies utilized assays to measure the compounds' effects on inflammatory pathways and their inhibitory action against various bacterial and fungal strains. rsc.org Furthermore, in silico molecular docking was used to predict the binding interactions of these compounds with target proteins, providing a mechanistic hypothesis for their observed activities. rsc.org

In other contexts, cancer cell lines such as the human cervical cancer line (HeLa) have been used to assess the cytotoxicity and antiproliferative activity of novel heterocyclic compounds, including those with structures that could be analogous to chromane derivatives. nih.govnih.gov Such assays, which often measure parameters like IC₅₀ values, are fundamental in early-stage drug discovery to identify compounds with potential anticancer effects and to begin to unravel their cellular mechanisms of action. nih.gov These examples highlight the types of in vitro systems that would be appropriate for investigating the cellular and molecular pharmacology of this compound.

Studies on Protein-Protein Interaction Modulation

There is no specific research available in published literature that investigates the role of this compound as a modulator of protein-protein interactions (PPIs). The design and screening of small molecules to inhibit or stabilize PPIs is a significant area of drug discovery, but studies focusing on this particular compound have not been reported. Consequently, there are no data tables or detailed findings on its potential to disrupt or enhance specific protein complexes.

Phenotypic Screening and Biological Response Profiling (In Vitro and Ex Vivo Models)

Detailed phenotypic screening data for this compound is not available in the public domain. Phenotypic screening, which involves testing a compound across a variety of cell-based models to identify a biological response without a preconceived target, has not been documented for this specific molecule.

While related fluorinated chromanones and flavanones have undergone in vitro testing for biological responses such as antiviral activity against influenza viruses in cell lines like Madin-Darby Canine Kidney (MDCK) cells, this information is specific to those analogues and not to this compound. nih.govresearchgate.net For instance, a study on fluorinated 2-arylchroman-4-ones identified a derivative, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, as having significant antiviral activity. nih.gov However, no such biological response profile has been published for this compound.

The table below is a representative example of how data for analogous compounds has been presented in the literature. No such data currently exists for this compound.

| Analogous Compound | Assay Type | Cell Line | Target/Phenotype | Result (IC50/EC50) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Antiviral Activity Assay | MDCK | Influenza A/Puerto Rico/8/34 (H1N1) | 6 µM | 150 |

| Analog X | No Data Available for this compound | ||||

| Analog Y | No Data Available for this compound |

Structure Activity Relationship Sar and Structure Property Relationship Spr Derivations

Systematic Exploration of Substituent Effects on Biological Activity of (7-Fluorochroman-3-YL)methanol Derivatives

The biological activity of chroman derivatives is significantly influenced by the nature and position of substituents on the chroman ring system.

Impact of Fluorine Position and Other Halogenations on Biological Activity

The introduction of fluorine and other halogens into the chroman scaffold can profoundly affect the compound's physiochemical properties and biological activity. researchgate.netthieme-connect.de Fluorine, in particular, can enhance metabolic stability and lipophilicity. mdpi.com

Research on a series of chroman-4-one derivatives as Sirtuin 2 inhibitors revealed that halogenation at positions 6 and 8 is crucial for activity. acs.org For instance, difluorination at these positions showed some activity, though less than chloro- and bromo-substituted analogues, suggesting that while electron-withdrawing properties are beneficial, the size of the halogen is also a determining factor. acs.org In the same study, a 7-fluoro substituted chroman-4-one showed only weak inhibitory activity, indicating that the position of the fluorine atom is critical. acs.org

In another study on fluorinated 2-arylchroman-4-ones with antiviral activity against the influenza A virus, a compound with fluorine atoms at both the 6 and 8 positions, along with a trifluoromethyl group on the phenyl ring, demonstrated the highest activity. nih.govresearchgate.net This suggests a synergistic effect of multiple fluorine substitutions on the chroman ring. nih.gov In contrast, a study on chroman derivatives for anti-breast cancer activity noted that a fluorine on the isatin (B1672199) ring system attached to the chroman reduced activity compared to chlorine or bromine. nih.gov

Table 1: Effect of Halogenation on Biological Activity of Chroman Derivatives

| Compound Class | Substitution | Observed Biological Activity | Reference |

| Chroman-4-ones | 6,8-dichloro | Potent Sirtuin 2 inhibition | acs.org |

| Chroman-4-ones | 6,8-difluoro | Moderate Sirtuin 2 inhibition | acs.org |

| Chroman-4-ones | 7-fluoro | Weak Sirtuin 2 inhibition | acs.org |

| 2-Arylchroman-4-ones | 6,8-difluoro | Potent anti-influenza A activity | nih.govresearchgate.net |

| Chroman-isatin hybrids | 5-fluoro (on isatin) | Reduced anti-breast cancer activity | nih.gov |

Modification of the Chroman Ring System and Side Chain on Target Interaction

Modifications to both the core chroman ring and its side chains are pivotal in determining target interaction and biological activity. The hydroxymethyl group at the 3-position of this compound, for example, can participate in hydrogen bonding, a key interaction for binding to biological targets. vulcanchem.com

Studies on 4-chromanone (B43037) derivatives have shown that a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position are key pharmacophoric elements for antibacterial activity. acs.org Similarly, for Sirtuin 2 inhibitors, bulky substituents at the 2-position were found to considerably lower activity, indicating a space limitation in the binding pocket. acs.org Any modification of the carbonyl group at the 4-position in these chroman-4-ones resulted in a significant loss of activity. acs.org

In the context of transmission-blocking antimalarials based on a chroman scaffold, the linker attached to the core was found to be critical. lshtm.ac.uk Replacing a sulfonamide linker with an amide or amine group, or even methylating the sulfonamide nitrogen, led to inactive compounds, highlighting the importance of this specific functional group for activity. lshtm.ac.uk This suggests that the side chain's ability to form specific hydrogen bonds is essential for its biological function. lshtm.ac.uk

These examples underscore that while the chroman core provides a foundational scaffold, the specific nature, size, and electronic properties of its side chains and modifications on the ring itself are critical for optimizing interactions with biological targets.

Influence of Stereochemistry on Biological Efficacy, Selectivity, and Metabolism

The three-dimensional arrangement of atoms, or stereochemistry, in chroman derivatives is a critical factor influencing their biological properties. The chroman ring contains chiral centers, meaning it can exist in different spatial arrangements (enantiomers), which can interact differently with biological systems. mdpi.com

For instance, the C-2 position in many biologically active chromanes is a chiral center, and its configuration (R or S) can determine the molecule's efficacy. nih.gov The synthesis of chromanols often aims for stereoselectivity to produce a specific isomer, as different isomers can have varied biological effects. vulcanchem.com The dihydropyran ring of the chroman structure can adopt different conformations, and the specific "twist" of this ring is related to the stereochemistry at C2. mdpi.com

In the case of nebivolol (B1214574), a drug with a chroman substructure, the specific stereochemistry is essential for its β1-selective adrenergic receptor blocking activity. mdpi.com Research on fluorinated chromane (B1220400) intermediates for nebivolol analogues has further emphasized the importance of controlling the stereochemistry at multiple chiral centers. mdpi.com

While specific metabolic studies on this compound are not widely available, it is well-established that the stereochemistry of a drug molecule can significantly affect its metabolic pathway and rate. Enzymes in the body are chiral and often metabolize one enantiomer of a drug more rapidly than the other, leading to differences in bioavailability and duration of action between isomers.

Development of Pharmacophore Models for Rational Design of Novel Analogues

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.comekb.eg By understanding these features, new and more potent analogues can be designed. acs.org

For various classes of compounds containing the chroman scaffold, pharmacophore models have been developed to guide drug design. mdpi.comnih.gov These models typically define key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, along with their specific spatial relationships. nih.gov

For example, pharmacophore models for TRPV1 antagonists, some of which feature chroman-like structures, identified a polar head, a linker, and a hydrophobic tail as essential components. nih.gov In the development of Janus kinase (JAK) inhibitors, pharmacophore models have been generated based on known active compounds, including purinone derivatives with chroman moieties. mdpi.com

A pharmacophore model for analogues of this compound would likely include:

An aromatic ring feature corresponding to the fluorinated benzene (B151609) part of the chroman.

A hydrogen bond acceptor from the ether oxygen in the pyran ring.

A hydrogen bond donor/acceptor from the hydroxyl group of the methanol (B129727) side chain.

A hydrophobic feature associated with the chroman ring system.

By using such a model, large chemical databases can be screened to find novel compounds that match these features and are therefore more likely to exhibit the desired biological activity. mdpi.com

Correlation of Molecular Descriptors with Observed Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules. mdpi.com

For chroman and related heterocyclic structures, QSAR models have been successfully developed to predict biological activities like anticancer and anti-inflammatory effects. dergipark.org.trnih.gov Molecular descriptors commonly used in these studies include:

Electronic Descriptors: Dipole moment, frontier molecular orbital energies (HOMO/LUMO), and electronegativity, which describe the electronic aspects of the molecule. dergipark.org.tr

Hydrophobic Descriptors: The octanol-water partition coefficient (logP), which measures the lipophilicity of the compound and affects its ability to cross cell membranes. psgcas.ac.in

Topological and Geometrical Descriptors: Molecular volume, polar surface area (PSA), and the number of rotatable bonds, which relate to the size, shape, and flexibility of the molecule. mdpi.compsgcas.ac.in

A QSAR study on gamma-tocotrienol (B1674612) analogues (which contain a chroman ring) for antiproliferative activity against breast cancer cells developed robust models using a combination of constitutional, geometrical, and electronic descriptors. nih.gov These models were then used to design novel derivatives with significantly enhanced predicted activity. nih.gov Similarly, QSAR models for benzimidazole (B57391) derivatives have shown that the quantitative influence of each descriptor on the biological activity can be determined, guiding further chemical modifications. nih.gov

For this compound and its derivatives, a QSAR model could correlate descriptors like lipophilicity (influenced by the fluorine atom) and hydrogen bonding capacity (from the hydroxyl group) with a specific biological outcome, enabling the prediction of activity for newly designed analogues.

Table 2: Common Molecular Descriptors in QSAR Studies of Chroman-like Scaffolds

| Descriptor Type | Example Descriptor | Property Represented | Reference |

| Electronic | Dipole Moment | Polarity, charge distribution | dergipark.org.tr |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability | dergipark.org.tr |

| Hydrophobic | LogP | Lipophilicity, membrane permeability | psgcas.ac.in |

| Steric/Topological | Molecular Volume | Size and shape of the molecule | dergipark.org.tr |

| Steric/Topological | Polar Surface Area (PSA) | Polarity, hydrogen bonding potential | mdpi.com |

Future Research Directions and Translational Perspectives for 7 Fluorochroman 3 Yl Methanol

Design and Synthesis of Next-Generation (7-Fluorochroman-3-YL)methanol Analogues with Enhanced Specificity

The development of next-generation analogues of this compound with improved potency and target specificity is a primary research focus. This involves sophisticated synthetic strategies and detailed structure-activity relationship (SAR) studies.

A key approach is the creation of hybrid molecules by integrating the 7-fluorochroman (B67177) core with other pharmacologically active heterocyclic systems, such as 1,2,4-triazoles, thiazolidinones, or benzimidazoles. nih.govresearchgate.netscispace.com This strategy aims to produce compounds with dual or synergistic activities. For instance, novel 5-(6-fluorochroman-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiols have been synthesized from 6-fluorochroman-2-carbohydrazide, demonstrating the feasibility of combining these scaffolds. nih.gov

Systematic modification of substituents on the chroman ring and the methanolic group is crucial for optimizing therapeutic potential. SAR studies can guide these modifications. For example, replacing the hydroxyl group with other functionalities or altering its position could significantly impact biological interactions. lshtm.ac.uk The stereochemistry at the C2 and C3 positions of the chroman ring is also a critical determinant of biological activity, and controlling this chirality during synthesis is essential for enhancing specificity. mdpi.com

Advanced synthetic methods, including one-pot multi-component reactions and microwave-assisted synthesis, can accelerate the creation of diverse libraries of analogues for high-throughput screening. researchgate.nettandfonline.com These methods allow for the efficient generation of derivatives with various substitutions on the aromatic ring and the dihydropyran ring, facilitating comprehensive SAR exploration.

Table 1: Strategies for Analogue Design

| Strategy | Rationale | Example Compound Class |

| Hybrid Molecule Synthesis | Combine pharmacophores to achieve dual or synergistic bioactivity. | 6-Fluorochroman-Thiazolidinone Hybrids nih.gov |

| Structure-Activity Relationship (SAR) | Systematically modify functional groups to optimize potency and selectivity. | 4-(Aminomethyl)-7-fluorochroman-4-ol derivatives lshtm.ac.uk |

| Stereochemical Control | Synthesize specific enantiomers or diastereomers to enhance target interaction. | Chiral 2-Substituted Chromanes mdpi.com |

| Advanced Synthetic Methods | Efficiently generate diverse compound libraries for screening. | Microwave-assisted synthesis of benzimidazole (B57391) derivatives tandfonline.com |

Exploration of Novel Biological Targets and Emerging Therapeutic Areas

While the specific biological targets of this compound are not yet fully elucidated, the broader class of fluorinated chromans has shown potential across several therapeutic areas. Future research will focus on identifying specific protein interactions and exploring new disease applications.

The chroman nucleus is a component of compounds with known activities, including anti-inflammatory, antiviral, anticancer, and antimalarial effects. researchgate.netnih.govlshtm.ac.ukresearchgate.net For example, fluorinated 2-arylchroman-4-ones have demonstrated significant antiviral activity against influenza A virus, making this a promising area for investigation. researchgate.net Similarly, SAR studies on 7-fluorochroman derivatives have identified compounds with transmission-blocking activity against malaria by targeting male gametes. lshtm.ac.uk

Emerging research suggests that chroman-based scaffolds can also target more novel biological pathways. One such area is the inhibition of protein-RNA interactions, which are increasingly recognized as important in disease. tu-dortmund.de For example, a 7-fluoro-chromanone derivative was used as a scaffold to develop inhibitors of the LIN28-let-7 interaction, which is implicated in cancer. tu-dortmund.de This opens up possibilities for developing this compound analogues for diseases driven by dysregulated RNA biology. Other potential applications for chroman derivatives include neuroprotection and cardiovascular treatments.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Supporting Evidence | Potential Molecular Targets |

| Antiviral | Fluorinated chromanones show activity against Influenza A. researchgate.net | Viral replication enzymes, host-pathogen interaction factors. |

| Anticancer | Chroman derivatives show cytotoxic effects against various cancer cell lines. researchgate.netgoogle.com | Kinases, protein-RNA interactions (e.g., LIN28). tu-dortmund.denih.gov |

| Antimalarial | 7-fluorochroman analogues exhibit transmission-blocking activity. lshtm.ac.uk | Proteins essential for gamete function. |

| Anti-inflammatory | Related fluorochroman compounds exhibit anti-inflammatory properties. | Inflammatory pathway enzymes and receptors. |

| Neuroprotection | Chroman derivatives have been explored in models of neurodegenerative diseases. | Targets related to oxidative stress and neuronal survival. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. oncodesign-services.com These computational tools can significantly accelerate the design-synthesis-test cycle, reduce costs, and improve the success rate of identifying viable drug candidates. mednexus.orgfrontiersin.org

AI algorithms can be employed for de novo drug design, generating novel molecular structures based on the 7-fluorochroman scaffold that are optimized for specific properties. oncodesign-services.com Generative models can explore vast chemical spaces to propose analogues with high predicted binding affinity for a target, favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic feasibility. nih.gov

Furthermore, ML models, particularly quantitative structure-activity relationship (QSAR) models, can predict the biological activity and physicochemical properties of newly designed analogues before they are synthesized. oncodesign-services.comresearchgate.net By training on existing data from chroman derivatives, these models can identify key structural features that influence activity, guiding medicinal chemists toward more promising modifications. AI can also aid in target identification by analyzing large biological datasets to uncover novel proteins or pathways that could be modulated by this class of compounds. nih.gov

Predictive models for retrosynthesis can also streamline the production of these novel compounds by suggesting efficient synthetic pathways, a critical step in accelerating the optimization pipeline. oncodesign-services.com

Development of this compound and Its Derivatives as Foundational Research Tools

Beyond direct therapeutic applications, this compound and its derivatives have significant potential as foundational tools for chemical biology and biomedical research. By modifying the core structure, it can be converted into chemical probes to study biological systems.

One promising avenue is the development of fluorogenic probes for high-throughput screening (HTS). nih.gov The chroman scaffold can be functionalized with reporter groups whose fluorescence is "turned on" upon interaction with a specific enzyme or functional group. For example, by attaching moieties that react selectively with primary amines, derivatives could be used to screen for the activity of enzymes that produce amine-containing products. nih.gov

These compounds can also be developed into affinity-based probes. By attaching a reactive group and a reporter tag (like biotin (B1667282) or a fluorophore) to the this compound scaffold, researchers can create tools to identify and isolate its cellular binding partners. This is a powerful method for target deconvolution, helping to elucidate the mechanism of action of this compound class.

Finally, the scaffold serves as a versatile starting point for fragment-based drug discovery (FBDD). The relatively simple structure of this compound makes it an ideal fragment for screening against protein targets. Hits from such screens can then be elaborated and optimized into more potent and selective lead compounds.

Q & A

Q. How should researchers navigate conflicting literature on fluorochroman derivatives’ spectroscopic signatures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.